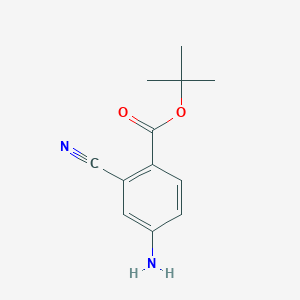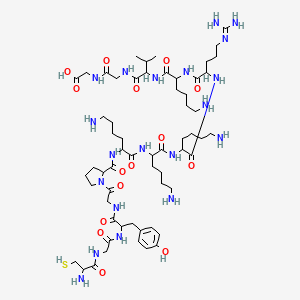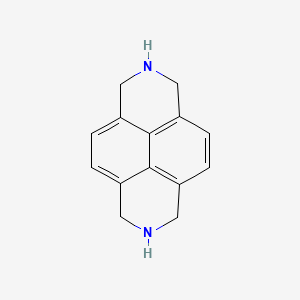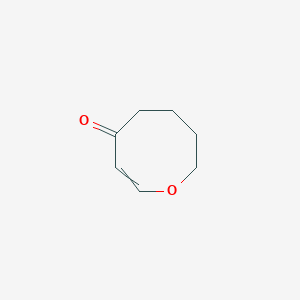
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid is an organic compound with the molecular formula C13H24NO3 and a molecular weight of 242.335 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with ethyl groups and a carboxylic acid functional group. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid can be achieved through several methods. One common synthetic route involves the reaction of 2,2,5,5-tetraethylpyrrolidine with an oxidizing agent to introduce the oxidaneyl group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon . Industrial production methods may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to remove the oxidaneyl group, yielding simpler pyrrolidine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrrolidine derivatives and oxidized compounds.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The oxidaneyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with receptor sites, modulating their function .
Vergleich Mit ähnlichen Verbindungen
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid can be compared with similar compounds such as:
2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidine-3-carboxylic Acid: This compound has methyl groups instead of ethyl groups, resulting in different reactivity and stability.
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)pyrrolidine-3-sulfonic Acid: The sulfonic acid group provides different chemical properties and applications compared to the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H25NO3 |
|---|---|
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
2,2,5,5-tetraethyl-1-hydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H25NO3/c1-5-12(6-2)9-10(11(15)16)13(7-3,8-4)14(12)17/h10,17H,5-9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
IHOPCMOXPWISIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(C(N1O)(CC)CC)C(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)





![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)


![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
